3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3,5-Dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound known for its diverse applications in various scientific fields. Structurally, this compound consists of multiple fused rings and functional groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions These may include cyclization reactions, amidation, and functional group modifications The starting materials often involve substituted pyrimidines and thieno compounds, which undergo cyclization to form the fused thieno[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized routes that minimize steps and enhance yield. Techniques such as continuous flow chemistry or solid-phase synthesis could be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the thieno and pyrazole rings.
Reduction: Reduction reactions may target specific functional groups, such as ketones within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitutions or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed depend on the reaction type and conditions. For instance, oxidation might introduce additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions often result in functionalized aromatic derivatives.
Scientific Research Applications
3,5-Dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is used in:
Chemistry: As a precursor in organic synthesis and a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic potential in various diseases due to its unique structure.
Industry: Used in the production of advanced materials and specialized chemicals.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: It may inhibit enzyme activity, block receptor binding, or modulate signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
Compared to similar compounds, 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide features distinct structural motifs that influence its reactivity and binding properties, making it uniquely suited for specific scientific and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-8-11(9(2)18-17-8)12(20)15-4-5-19-7-16-13-10(14(19)21)3-6-22-13/h3,6-7H,4-5H2,1-2H3,(H,15,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMYQKGSTUKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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